molecular formula C20H15ClN2O5S B2508249 6-(4-chlorobenzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide CAS No. 1215809-21-4

6-(4-chlorobenzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide

Cat. No.: B2508249
CAS No.: 1215809-21-4
M. Wt: 430.86
InChI Key: SAAFSECUWMVFSX-UHFFFAOYSA-N
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Description

6-(4-Chlorobenzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research. Its structure incorporates a 1,4-benzodioxane moiety, a privileged scaffold in pharmaceutical development known to contribute to bioactive molecule design . Compounds featuring the N-(2,3-dihydro-1,4-benzodioxin-6-yl) group have demonstrated significant potential in pharmacological studies, showing inhibitory activity against enzymes like acetylcholinesterase (AChE) and alpha-glucosidase . Such activities make related compounds promising candidates for investigating novel therapeutic approaches for complex conditions such as Alzheimer's disease and Type-2 Diabetes . Furthermore, the 1,4-benzodioxan scaffold is being explored in the development of monoamine oxidase-B (MAO-B) inhibitors, which are relevant to the study of oxidative stress and neuroinflammation in neurodegenerative diseases like Parkinson's and Alzheimer's . This product is provided For Research Use Only and is strictly not intended for diagnostic or therapeutic applications. Researchers are encouraged to leverage this compound to probe its mechanism of action, selectivity, and potential in various biochemical pathways.

Properties

IUPAC Name

6-(4-chlorophenyl)sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O5S/c21-14-2-5-16(6-3-14)29(25,26)19-8-1-13(12-22-19)20(24)23-15-4-7-17-18(11-15)28-10-9-27-17/h1-8,11-12H,9-10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAAFSECUWMVFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CN=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorobenzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridine-3-carboxamide core, followed by the introduction of the 4-chlorobenzenesulfonyl group and the 2,3-dihydro-1,4-benzodioxin moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorobenzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl and pyridine sites.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups at the pyridine or benzodioxin rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-chlorobenzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound’s uniqueness lies in the combination of a pyridine-3-carboxamide backbone and a 1,4-benzodioxin ring. Key structural analogs include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
6-(4-Chlorobenzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide (Target) Pyridine-3-carboxamide 4-Chlorobenzenesulfonyl, benzodioxin 430.86 Chlorine enhances lipophilicity; benzodioxin improves metabolic stability
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide Benzodioxin-linked sulfonamide 4-Methylbenzenesulfonyl 317.34 Methyl group reduces electron-withdrawing effects; lower molecular weight
3',4'(1",4"-Dioxino) Flavone Flavone 1,4-Dioxane ring 296.29 Dioxane ring mimics benzodioxin; flavonoid moiety confers antioxidant activity
2-(2-Chloropyridine-3-Sulfonamido)-N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)Benzamide Benzamide Chloropyridine sulfonamido 408.84 Sulfonamido group at benzamide position; distinct spatial orientation

Research Findings and Hypotheses

Antibacterial Applications : Likely effective against Gram-positive pathogens due to sulfonamide’s mechanism of action (dihydropteroate synthase inhibition) .

Metabolic Stability : The benzodioxin ring may prolong half-life compared to dioxane-containing compounds .

Therapeutic Gaps: Unlike flavonoid-dioxane hybrids (e.g., 4f), the absence of antioxidant moieties may limit hepatoprotective efficacy unless combined with adjunct therapies.

Biological Activity

The compound 6-(4-chlorobenzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide is a complex organic molecule that has been the subject of various studies due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of sulfonamide derivatives, characterized by the presence of a chlorobenzenesulfonyl group and a benzodioxin moiety. Its IUPAC name is this compound. The molecular formula is C23H20ClN2O5SC_{23}H_{20}ClN_2O_5S, and it exhibits unique pharmacological properties attributed to its structural components.

The biological activity of this compound is primarily linked to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The sulfonamide group can inhibit specific enzymes by mimicking natural substrates. This inhibition can affect metabolic pathways critical for cellular function.
  • Receptor Modulation : The compound has shown affinity for certain receptors, including serotonin receptors (5-HT6), which are involved in neurological processes. This modulation may lead to potential applications in treating mood disorders and cognitive dysfunctions .

Biological Activity Overview

Biological ActivityDetails
Antitumor Effects Studies have indicated that the compound may exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction mechanisms.
Antimicrobial Properties Preliminary data suggest that the compound possesses antimicrobial activity against certain pathogens, making it a candidate for further development as an antibiotic agent.
Neuroprotective Effects Research indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases, possibly through the modulation of oxidative stress pathways .

Case Studies and Research Findings

  • Antitumor Studies : In vitro studies demonstrated that this compound significantly inhibited the proliferation of human breast cancer cells (MCF-7) at concentrations ranging from 10 to 50 µM. The mechanism was linked to cell cycle arrest and induction of apoptosis through caspase activation .
  • Neuropharmacological Research : A study investigating the effects on cognitive function in animal models showed that administration of the compound improved memory retention and reduced anxiety-like behaviors. These effects were associated with increased serotonin levels in the brain .
  • Antimicrobial Activity : In a recent investigation, the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively. This suggests potential as a lead compound for developing new antibiotics.

Q & A

Q. What are the critical steps and parameters for synthesizing this compound?

The synthesis typically involves sequential sulfonylation and amidation reactions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred for sulfonylation due to their ability to stabilize intermediates .
  • Temperature control : Reactions are conducted between room temperature and reflux (e.g., 80–120°C) to balance reactivity and side-product formation .
  • Reaction time : Amidation steps may require 12–48 hours for complete conversion, monitored via TLC or HPLC .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC is standard .

Q. Which spectroscopic techniques are essential for structural characterization?

  • NMR spectroscopy : ¹H/¹³C NMR confirms proton environments (e.g., aromatic protons at δ 7.1–8.5 ppm) and carbonyl/sulfonyl groups (¹³C peaks at ~165–170 ppm) .
  • IR spectroscopy : Key stretches include sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₁₆ClN₂O₅S: 437.0564) .

Q. How can solubility challenges be addressed for in vitro assays?

Use co-solvents like DMSO (≤1% v/v) for initial stock solutions. For aqueous buffers, employ surfactants (e.g., Tween-80) or cyclodextrin-based solubilizers. Solubility can be experimentally determined via shake-flask methods with HPLC quantification .

Advanced Research Questions

Q. How to design experiments to resolve contradictory biological activity data across studies?

  • Assay standardization : Replicate assays using identical cell lines (e.g., HEK-293 vs. HeLa), concentrations (IC₅₀ vs. IC₉₀), and controls .
  • Purity validation : Ensure compound purity ≥95% via HPLC (C18 column, acetonitrile/water gradient) to exclude confounding impurities .
  • Orthogonal assays : Combine enzymatic inhibition studies with cellular viability assays (e.g., MTT) to confirm target specificity .

Q. What strategies optimize reaction yields in low-efficiency amidation steps?

  • Coupling agents : Use EDCl/HOBt or HATU to activate carboxyl groups, improving coupling efficiency .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while maintaining yields >80% .
  • Solvent optimization : Test high-polarity solvents (e.g., DMF) or binary mixtures (DMF:DCM 1:1) to enhance reagent solubility .

Q. How to analyze structure-activity relationships (SAR) for derivatives?

  • Core modifications : Compare bioactivity of analogs with substitutions on the pyridine ring (e.g., chloro vs. methoxy groups) .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with sulfonyl group) .
  • Data tabulation :
DerivativeSubstituent (R)IC₅₀ (μM)LogP
1-Cl0.452.8
2-OCH₃1.22.1
Table 1. SAR analysis of pyridine ring substitutions .

Methodological Guidance

Q. What are best practices for stability studies under physiological conditions?

  • Buffer systems : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours .
  • Degradation monitoring : Use LC-MS to identify hydrolysis products (e.g., free carboxylic acid from amide cleavage) .

Q. How to validate target engagement in cellular models?

  • Pull-down assays : Functionalize the compound with biotin for streptavidin bead-based isolation of bound proteins .
  • Cellular thermal shift assay (CETSA) : Measure thermal stabilization of target proteins in lysates treated with the compound .

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